molecular formula C26H39N5O9 B14062424 Methyltetrazine-amino-PEG6-CH2CH2COOH

Methyltetrazine-amino-PEG6-CH2CH2COOH

Cat. No.: B14062424
M. Wt: 565.6 g/mol
InChI Key: WJDFPKLRIPVRMO-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG6-CH2CH2COOH is a multifunctional PEGylated reagent designed for bioconjugation and click chemistry applications. Its structure comprises three key components:

  • Methyltetrazine: A bioorthogonal reactive group that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO) derivatives under mild, catalyst-free conditions .
  • PEG6 Spacer: A hexaethylene glycol chain that enhances water solubility, reduces steric hindrance, and improves biocompatibility compared to longer PEG chains (e.g., PEG12) .
  • Carboxylic Acid Terminus: Enables conjugation to amine-containing molecules via activators like EDC or HATU, forming stable amide bonds .

This compound is widely used in drug delivery, antibody-drug conjugates (ADCs), and biomaterial engineering due to its balanced reactivity, solubility, and stability.

Properties

Molecular Formula

C26H39N5O9

Molecular Weight

565.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C26H39N5O9/c1-21-28-30-26(31-29-21)23-4-2-22(3-5-23)20-27-24(32)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-25(33)34/h2-5H,6-20H2,1H3,(H,27,32)(H,33,34)

InChI Key

WJDFPKLRIPVRMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG6-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG derivatives. The methyltetrazine group is typically introduced via a reaction with an appropriate precursor, followed by the attachment of the PEG chain and the carboxylic acid group. The reaction conditions often involve the use of activators and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically greater than 97%. The compound is then stored at low temperatures to maintain its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COOH involves the formation of covalent bonds with target molecules through click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, forming stable bioconjugates.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between Methyltetrazine-amino-PEG6-CH2CH2COOH and analogous PEGylated reagents:

Compound Name Reactive Group PEG Length Conjugation Chemistry Solubility (PBS) Stability Notes
This compound Methyltetrazine, COOH PEG6 TCO click chemistry, EDC/HATU High Methyl stabilizes tetrazine
Methyltetrazine-PEG12-Maleimide Methyltetrazine, Maleimide PEG12 Thiol click chemistry Very High Longer PEG increases solubility
m-PEG6-CH2COOH COOH PEG6 EDC/HATU Moderate No bioorthogonal functionality
Azido-PEG7-alcohol Azide PEG7 CuAAC (requires Cu catalyst) High Azide less stable than tetrazine
N-Boc-N-(PEG4-OH)2 Boc-protected amine PEG4 Hydroxyl coupling Low Limited to hydroxyl targets

Reaction Kinetics and Efficiency

  • Methyltetrazine vs. Azide : Methyltetrazine-TCO reactions proceed faster (rate constant $ k2 \approx 10^3 \, \text{M}^{-1}\text{s}^{-1} $) than azide-alkyne cycloadditions ($ k2 \approx 1 \, \text{M}^{-1}\text{s}^{-1} $), eliminating the need for cytotoxic copper catalysts .
  • PEG Length Impact: Shorter PEG chains (PEG6 vs.

Orthogonal Conjugation Capabilities

This compound supports dual functionalization:

TCO Click Chemistry: For bioorthogonal labeling of proteins or nanoparticles.

Carboxylic Acid Activation : For amine coupling to drugs or targeting moieties. This dual reactivity is absent in simpler derivatives like m-PEG6-CH2COOH or Azido-PEG7-alcohol .

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